Thalidomide-5'-propargyl-OH is a derivative of thalidomide, which is a compound that gained notoriety in the 1950s and 1960s due to its severe teratogenic effects. This modified version aims to enhance solubility and bioavailability, making it more suitable for various scientific and medical applications. Thalidomide-5'-propargyl-OH is synthesized through a series of chemical reactions that include the introduction of a propargyl group to the thalidomide structure, which is essential for its functionality in research and therapeutic contexts.
Thalidomide-5'-propargyl-OH is derived from thalidomide, which was originally synthesized from phthalic anhydride and glutamic acid. The synthesis of this compound involves adding a propargyl group, typically through substitution reactions, enhancing its properties for research applications.
Thalidomide-5'-propargyl-OH can be classified as a small molecule drug candidate primarily used in medicinal chemistry and biological research. It falls within the category of thalidomide derivatives, which are explored for their potential therapeutic effects, particularly in oncology and immunology.
The synthesis of Thalidomide-5'-propargyl-OH generally involves several key steps:
The industrial production of Thalidomide-5'-propargyl-OH employs similar synthetic routes but on a larger scale. Quality control measures are crucial, utilizing techniques like high-performance liquid chromatography (HPLC) and mass spectrometry to ensure product consistency and purity.
The molecular formula for Thalidomide-5'-propargyl-OH is , with a molecular weight of approximately 532.546 g/mol. The structure features a thalidomide backbone with a propargyl substituent that enhances its reactivity.
Thalidomide-5'-propargyl-OH can participate in various chemical reactions:
Common reagents used in these reactions include:
Thalidomide-5'-propargyl-OH exerts its effects primarily through its interaction with cereblon (CRBN), a component of the E3 ubiquitin ligase complex. By binding to cereblon, it modulates the activity of this ligase complex, leading to the degradation of specific target proteins involved in inflammatory processes and cancer progression. This mechanism is crucial for understanding its therapeutic potential in treating various diseases .
Thalidomide-5'-propargyl-OH typically appears as a solid at room temperature with variable solubility depending on the solvent used. Its melting point and boiling point are specific to its structural composition but are generally not widely reported.
The compound exhibits stability under standard laboratory conditions but may undergo degradation when exposed to extreme pH levels or oxidative environments. Its reactivity profile allows it to participate in diverse chemical transformations necessary for drug development .
Thalidomide-5'-propargyl-OH has several significant applications across various scientific fields:
This compound exemplifies how modifications to existing drugs can lead to improved efficacy and safety profiles, paving the way for innovative therapeutic strategies.
The development of thalidomide derivatives as precision molecular tools represents a paradigm shift in chemical biology. Thalidomide’s initial identification as a teratogen overshadowed its potential until the discovery of its efficacy in erythema nodosum leprosum (1965) and multiple myeloma (1999) reignited pharmacological interest [4] [6]. The pivotal breakthrough occurred in 2010 with the identification of cereblon (CRBN) as thalidomide’s primary target using ferrite glycidyl methacrylate (FG) bead affinity purification—a nanotechnology enabling high-specificity target deconvolution in complex biological matrices [4] [6]. This revelation transformed thalidomide from a therapeutic agent into a foundational scaffold for molecular probe design. Subsequent derivatization yielded immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide, which functioned as "molecular glues" by reprogramming CRBN’s substrate specificity [1] [6]. These probes demonstrated that minor structural modifications could redirect the ubiquitin-proteasome system (UPS) against disease-relevant proteins, establishing a platform for rational degrader design.
Table 1: Evolution of Key Thalidomide-Derived Molecular Probes
| Probe Generation | Representative Compounds | Key Functional Advance |
|---|---|---|
| First-Generation | Thalidomide | CRBN target identification |
| Second-Generation | Lenalidomide, Pomalidomide | Enhanced IKZF1/3 degradation for hematological malignancies |
| Third-Generation | 6-Fluoro-lenalidomide | Selective degradation of therapeutic neosubstrates (e.g., IKZF1 over SALL4) |
| Functionalized Probes | Thalidomide-5'-propargyl-OH | Bifunctional capability for PROTAC synthesis & activity profiling |
Thalidomide’s core structure comprises two pharmacophores: a glutarimide ring (CRBN-binding moiety) and a phthalimide ring (neosubstrate-recruiting surface) [1] [3] [4]. Strategic modifications to these domains enable precise control over ternary complex formation and degradation specificity:
Propargyl Group Utility: Installation of a propargyl group (–C≡CH) at the 5'-position (phthalimide ring) introduces a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC). This enables modular conjugation to target-binding warheads for PROTAC synthesis or fluorescent tags for cellular tracking studies [1] [3]. Unlike alkyl linkers, the rigid linear topology of the propargyl group minimizes entropic penalties during ternary complex formation, enhancing degradation efficiency.
Hydroxyl Group Rationale: The 5'-hydroxyl (–OH) serves dual purposes: (1) It provides a synthetic handle for propargyl ether formation via Williamson ether synthesis, and (2) modulates hydrogen-bonding networks at the CRBN-neosubstrate interface. Position 5' modifications significantly influence neosubstrate selectivity, as evidenced by 5-hydroxythalidomide’s bias toward SALL4 degradation over IKZF1 [3] [4]. Hydroxyl groups also improve aqueous solubility and mitigate the hydrophobic aggregation common to IMiDs.
Table 2: Impact of Phthalimide Ring Modifications on Degradation Profiles
| Functional Group | Position | Key Structural Effect | Functional Consequence |
|---|---|---|---|
| Hydroxyl (-OH) | 5' | Enhanced hydrogen bonding | Altered neosubstrate preference (e.g., SALL4 bias) |
| Fluoro (-F) | 6 | Steric/electronic tuning | Selective IKZF1 degradation; reduced teratogenicity risk |
| Propargyl (-C≡CH) | 5' | Bioorthogonal conjugation | Enables PROTAC assembly & activity probes |
CRBN functions as the substrate receptor within the Cullin 4 RING E3 ubiquitin ligase complex (CRL4^CRBN^), which orchestrates the ubiquitination of specific proteins targeted for proteasomal degradation [1] [4] [6]. Thalidomide-5'-propargyl-OH exploits this machinery through a dual mechanism:
Molecular Glue Mechanism: Like parental IMiDs, Thalidomide-5'-propargyl-OH binds the tri-Trp pocket in CRBN’s C-terminal domain (residues Trp380, Trp386, Trp400 in humans), inducing conformational rearrangement of the β-hairpin loop (residues 351–360) [1] [6]. This creates a neomorphic interface competent to recruit "neosubstrates" bearing a glycine-β-hairpin (G-loop) motif. Structural analyses confirm that >2,500 human proteins harbor this motif, theoretically enabling their drug-dependent degradation [2].
PROTAC Integration: When conjugated to target-binding ligands via the propargyl group, Thalidomide-5'-propargyl-OH transitions from a molecular glue to a heterobifunctional PROTAC. The CRBN-binding moiety recruits the E3 ligase complex, while the warhead (e.g., BET inhibitor, BCL-2 antagonist) engages the protein of interest (POI). Optimal linker length (empirically 10–15 Å) positions the POI within ubiquitination range of the E2∼Ub complex (∼54 Å), enabling processive polyubiquitination [5] [7]. Notably, PROTACs leveraging Thalidomide-5'-propargyl-OH exhibit event-driven pharmacology—a single molecule can catalyze multiple degradation cycles—overcoming stoichiometric limitations of inhibitors [5].
The compound’s hydroxyl group further fine-tunes CRBN engagement by forming a hydrogen bond with His378, a residue critical for interfacial water displacement during neosubstrate binding [2] [6]. This interaction stabilizes the "closed" conformation of CRBN essential for productive ternary complex formation.
Table 3: Key Residues in CRBN-Thalidomide-5'-propargyl-OH Interactions
| CRBN Residue | Interaction Type | Functional Significance |
|---|---|---|
| Trp380 | π-Stacking | Anchors glutarimide ring |
| His378 | H-bond (with 5'-OH) | Stabilizes closed conformation |
| Val388 | Hydrophobic packing | Accommodates propargyl group |
| Gly385 | Conformational hinge | Enables β-hairpin remodeling |
Concluding Remarks
Thalidomide-5'-propargyl-OH exemplifies the strategic functionalization of privileged molecular scaffolds to advance targeted protein degradation. By integrating a bioorthogonal propargyl handle and a hydroxyl group at the 5'-position, this compound enables both mechanistic studies of CRBN-dependent degradation and the synthesis of novel PROTAC therapeutics. Its design principles—leveraging positional chemistry to optimize E3 ligase engagement while enabling modularity—underscore the next generation of degraders targeting historically "undruggable" proteins.
CAS No.: 38873-01-7
CAS No.: 69853-43-6
CAS No.:
CAS No.: 21368-49-0